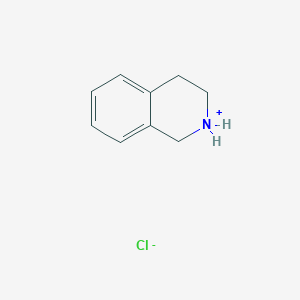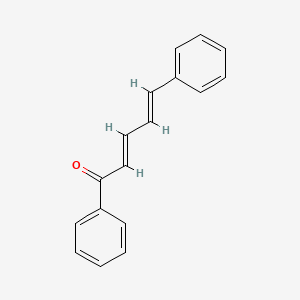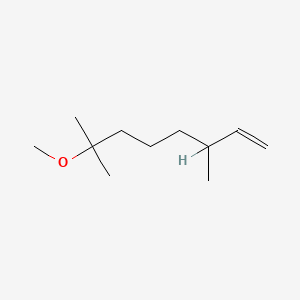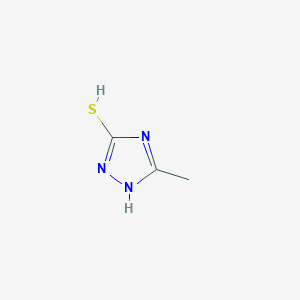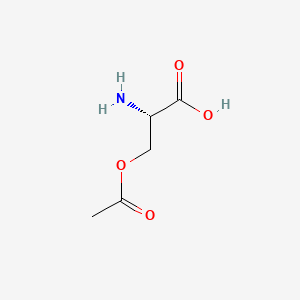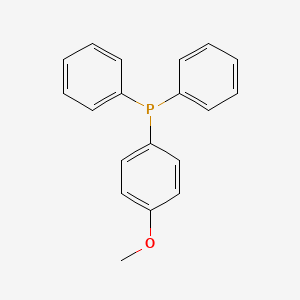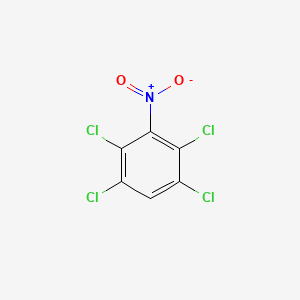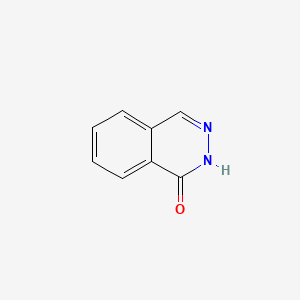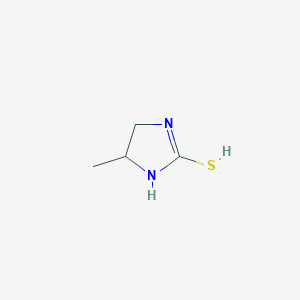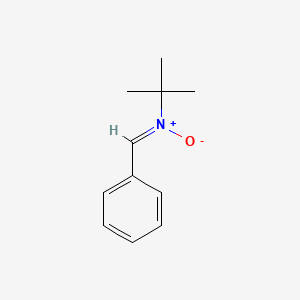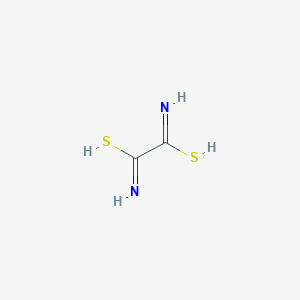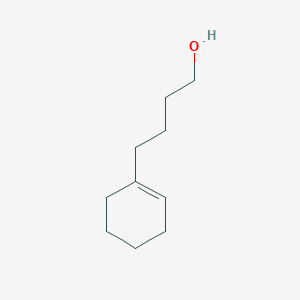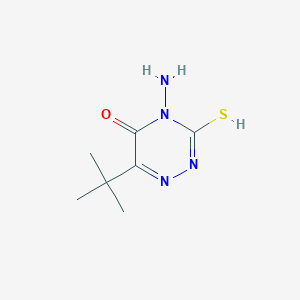
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C7H12N4OS. It is known for its unique structure, which includes a triazine ring substituted with an amino group, a tert-butyl group, and a sulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one typically involves the reaction of pivaloyl cyanide and isobutylene in the presence of acetic acid and sulfuric acid. The reaction mixture is then hydrolyzed in the presence of water, and the resulting trimethyl pyruvic acid is reacted with thiocarbohydrazide . Another method involves the cyclization of thiocarbohydrazide with 3,3-dimethylbutanoic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions .
化学反应分析
Types of Reactions
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazines with various functional groups.
科学研究应用
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of herbicides and other agrochemicals
作用机制
The mechanism of action of 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis .
相似化合物的比较
Similar Compounds
- 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
- 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5-one
- 4-amino-6-tert-butyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Uniqueness
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability, while the sulfanyl group provides a site for further chemical modifications .
属性
IUPAC Name |
4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-7(2,3)4-5(12)11(8)6(13)10-9-4/h8H2,1-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKAVNQBCRJBJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
